1-Cyclopentyl-3-mesityl-1H-imidazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentyl-3-mesityl-1H-imidazol-3-ium chloride is a chemical compound with the molecular formula C17H23ClN2 and a molecular weight of 290.83 g/mol . It is a member of the imidazolium family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-mesityl-1H-imidazol-3-ium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles like bromide or iodide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield imidazolium oxides, while substitution reactions can produce different imidazolium salts .
Scientific Research Applications
1-Cyclopentyl-3-mesityl-1H-imidazol-3-ium chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of advanced materials, including ionic liquids and polymers.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-mesityl-1H-imidazol-3-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclooctyl-3-mesityl-1H-imidazol-3-ium chloride
- 1-Cyclohexyl-3-mesityl-1H-imidazol-3-ium chloride
- 1-Cycloheptyl-3-mesityl-1H-imidazol-3-ium chloride
- 1,3-Dicyclohexyl-1H-imidazol-3-ium chloride
Uniqueness
1-Cyclopentyl-3-mesityl-1H-imidazol-3-ium chloride is unique due to its specific cyclopentyl and mesityl substituents, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific reactivity and stability .
Properties
IUPAC Name |
1-cyclopentyl-3-(2,4,6-trimethylphenyl)imidazol-1-ium;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N2.ClH/c1-13-10-14(2)17(15(3)11-13)19-9-8-18(12-19)16-6-4-5-7-16;/h8-12,16H,4-7H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSQZJDYWYGMTJ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=C[N+](=C2)C3CCCC3)C.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.